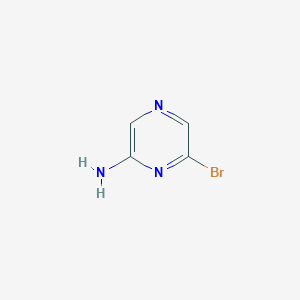

6-Bromopyrazin-2-amine

Beschreibung

Significance of Pyrazine (B50134) and Bromopyrazine Scaffolds in Heterocyclic Chemistry and Medicinal Applications

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new pharmaceuticals and materials. tandfonline.com Among these, pyrazine and its derivatives hold a place of prominence.

Pyrazine Derivatives as Core Structures in Bioactive Molecules

The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key component in numerous naturally occurring and synthetic bioactive compounds. nih.gov Its presence is crucial for the biological activities of various drugs, including those with anticancer, antitubercular, diuretic, and protein kinase inhibiting properties. nih.gov The World Health Organization's 2019 Model List of Essential Medicines includes several drugs containing a pyrazine scaffold, such as amiloride, bortezomib, and pyrazinamide, highlighting the therapeutic importance of this heterocyclic system. mdpi.com Pyrazine derivatives are known to exhibit a wide array of pharmacological effects, such as anti-inflammatory, analgesic, antibacterial, and antioxidant activities. tandfonline.commdpi.com

The versatility of the pyrazine scaffold also extends to its use in the synthesis of complex molecules through various chemical reactions, including Suzuki and Buchwald-Hartwig couplings. tandfonline.com This adaptability makes it a valuable building block in the creation of novel compounds with potential therapeutic applications. tandfonline.commdpi.com

Role of Halogenated Pyrazines in Enhancing Molecular Properties and Reactivity

The introduction of halogen atoms, such as bromine, onto the pyrazine ring can significantly alter a molecule's physical, chemical, and biological properties. Halogenation is a common strategy in drug design to enhance the efficacy of a compound. mdpi.comnih.gov The electron-withdrawing nature of halogens can influence a molecule's reactivity, making it more susceptible to certain chemical transformations like nucleophilic substitutions and coupling reactions. cymitquimica.com

Specifically, brominated pyrazines are valuable intermediates in organic synthesis, serving as building blocks for pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com The bromine atom can act as a leaving group or be involved in cross-coupling reactions, allowing for the introduction of diverse functional groups to the pyrazine core. solubilityofthings.comwikipedia.org This ability to modify the structure of halogenated pyrazines is crucial for optimizing their biological activity and other properties. For instance, studies have shown that halogenated pyrazine-based chalcones exhibit promising antimicrobial and antimycobacterial activities. mdpi.comnih.gov

Overview of 6-Bromopyrazin-2-amine as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful building block in the synthesis of more complex molecules. Its bifunctional nature, with both an amino group and a bromine atom, allows for a variety of chemical modifications.

Historical Context and Early Research Directions

The synthesis of pyridine (B92270) derivatives, closely related to pyrazines, has a long history, with significant breakthroughs in the late 19th and early 20th centuries. Research into pyrazine compounds and their derivatives has since expanded significantly, driven by their potential applications in medicine and materials science. Early research likely focused on the fundamental reactivity of the this compound scaffold, exploring how the amino and bromo substituents influence its chemical behavior. The synthesis of this compound can be achieved through methods such as the bromination of pyrazin-2-amine derivatives.

Current Landscape of Research Involving this compound

In recent years, this compound has been utilized in the development of a diverse range of bioactive compounds. It serves as a key intermediate in the synthesis of inhibitors for various enzymes, including kinases, which are important targets in cancer therapy. nih.gov For example, it has been used in the creation of potent and selective inhibitors of the mitotic kinase Nek2. nih.gov

Furthermore, this compound has been a starting material for the synthesis of novel trypanocides, compounds that are active against the parasites that cause sleeping sickness. acs.org Research has also explored its use in creating compounds with potential anticancer activity against breast and prostate cancer cell lines. mdpi.com The reactivity of the bromine atom allows for its substitution in cross-coupling reactions, enabling the attachment of various aryl groups to the pyrazine core, a common strategy in drug discovery. mdpi.com

Scope and Objectives of the Academic Research Focus

The primary focus of academic research on this compound is to leverage its unique chemical properties for the design and synthesis of novel compounds with significant biological activity. The objectives include:

Exploring the Structure-Activity Relationship (SAR): Researchers aim to understand how modifications to the this compound scaffold affect the biological activity of the resulting molecules. This involves synthesizing a library of derivatives and evaluating their efficacy against specific biological targets. acs.orgmdpi.com

Developing Novel Synthetic Methodologies: The development of efficient and selective methods for the synthesis and functionalization of this compound and its derivatives is an ongoing area of research.

Identifying New Therapeutic Targets: By screening compounds derived from this compound against a variety of biological targets, researchers hope to identify new therapeutic opportunities for a range of diseases, including cancer and infectious diseases. nih.govacs.orgmdpi.com

The versatility of this compound as a synthetic intermediate ensures its continued importance in the quest for new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQFRYIMUUNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507102 | |

| Record name | 6-Bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-53-5 | |

| Record name | 6-Bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromopyrazin 2 Amine and Its Derivatives

Established Synthetic Pathways to 6-Bromopyrazin-2-amine

Traditional synthetic routes provide reliable and well-documented methods for obtaining this compound. These pathways include direct halogenation, ring-forming cyclization and amination reactions, and multi-step sequences starting from simple, readily available chemicals.

The most direct method for synthesizing this compound is the electrophilic bromination of the parent compound, Pyrazin-2-amine. The amino group on the pyrazine (B50134) ring acts as an activating group, facilitating the substitution of a hydrogen atom with bromine.

The choice of brominating agent and reaction conditions is crucial for achieving high selectivity and yield. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its milder nature compared to elemental bromine, which helps to prevent over-bromination and side reactions. d-nb.infochemicalbook.comorganic-chemistry.org The reaction is typically performed in a suitable organic solvent. Studies have shown that using acetonitrile (B52724) as the solvent can lead to good yields for both chlorination and bromination of 2-aminopyrazine (B29847). d-nb.info

One documented procedure involves dissolving 2-Aminopyrazine in dichloromethane (B109758) and adding N-bromosuccinimide at room temperature. chemicalbook.com Stirring for a few hours leads to the formation of the monobrominated product. chemicalbook.com To enhance reaction efficiency, microwave-assisted halogenation has been explored. d-nb.info Using 1.1 equivalents of NBS in acetonitrile under microwave irradiation provides the monobrominated product in good yield with shorter reaction times. d-nb.info Operating at room temperature, however, can also yield the monobrominated pyrazine with high performance. d-nb.info

Table 1: Conditions for Bromination of 2-Aminopyrazine

| Reagent | Solvent | Conditions | Key Finding | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dichloromethane | Room Temperature, 3.5 hours | Direct synthesis of 5-bromo-2-pyrazinamine. | 81.5% | chemicalbook.com |

| N-Bromosuccinimide (NBS) (1.1 equiv.) | Acetonitrile | Room Temperature | High performance for monobromination. | High | d-nb.info |

| N-Bromosuccinimide (NBS) (1.1 equiv.) | Acetonitrile | Microwave Irradiation, 100 °C | Good yield of monobrominated product with small amount of dibrominated byproduct. | Good (88%) | d-nb.infochemicalbook.com |

These methods involve either constructing the pyrazine ring from acyclic precursors (cyclization) or introducing the amino group onto a pre-existing brominated pyrazine ring (ammoniation).

Ammoniation: A common strategy for introducing an amino group onto a heterocyclic ring is through nucleophilic aromatic substitution of a halogen. In a process analogous to the synthesis of substituted aminopyridines, 2,6-dibromopyrazine (B1357810) can serve as a precursor. georgiasouthern.edunih.gov The selective monoamination of 2,6-dibromopyridine (B144722) has been successfully achieved using various primary alkylamines in water under microwave irradiation, suggesting a feasible route for its pyrazine counterpart. nih.gov This approach avoids palladium catalysis, relying instead on the reactivity of the di-halogenated heterocycle. nih.gov

Cyclization: The classical synthesis of the pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.nettandfonline.com This straightforward route can be adapted to produce substituted pyrazines. tandfonline.com To synthesize a compound like this compound, this would require appropriately substituted precursors, which may not be readily available. More complex cyclization strategies have also been developed. For instance, N-alkyne-substituted pyrrole (B145914) derivatives can undergo nucleophilic cyclization with hydrazine (B178648) to form pyrrolopyrazinone structures. beilstein-journals.org Another approach involves the diazidation of N-allyl malonamides followed by a thermal or copper-mediated cyclization to create a substituted pyrazine ring. rsc.orgresearchgate.net

Hydrolytic cyclization refers to ring-forming reactions where water plays a key role, often in a final hydrolysis step to reveal a functional group like an amine. Such approaches are typically part of a multi-step sequence. For example, a pyrazine derivative containing an amide or a related functional group can be hydrolyzed to yield the corresponding aminopyrazine.

A relevant multi-step synthesis that incorporates such a transformation is the conversion of 3,6-dibromo-pyrazine-2-carboxylic acid into 3,6-dibromopyrazin-2-amine (B1394299). chemicalbook.com This process proceeds through a Curtius rearrangement, where the carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate. The isocyanate is subsequently trapped by an alcohol (tert-butanol) to form a Boc-protected amine. The final step involves the removal of the Boc protecting group under acidic conditions (TFA/DCM), a hydrolytic process that liberates the free amine. chemicalbook.com While not a direct hydrolytic cyclization, the hydrolysis of the carbamate (B1207046) intermediate is the critical step that yields the final amino-substituted pyrazine.

Complex molecules are often assembled through carefully planned multi-step sequences starting from simple, commercially available materials. syrris.jp This approach offers flexibility and control over the final structure. The synthesis of 3,6-dibromopyrazin-2-amine from 3,6-dibromo-pyrazine-2-carboxylic acid is a prime example of a multi-step functional group interconversion on a pre-formed pyrazine ring. chemicalbook.com

Another strategy involves building the pyrazine ring itself from acyclic precursors. Symmetrical and unsymmetrical pyrazines can be prepared by opening epoxides with 1,2-amino alcohols to yield amino diols. nih.gov These intermediates are then oxidized under Swern conditions to produce amino diketones, which are not isolated but condensed directly with hydroxylamine (B1172632) to form the pyrazine ring. nih.gov Flow chemistry offers a modern paradigm for molecular assembly, allowing for the combination of multiple synthetic steps into one continuous sequence, which has been successfully applied to the synthesis of complex natural products. syrris.jp

Table 2: Example of a Multi-Step Synthesis

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 3,6-dibromo-pyrazine-2-carboxylic acid | Diphenylphosphoryl azide, triethylamine (B128534), tert-butanol | Boc-protected 3,6-dibromopyrazin-2-amine | chemicalbook.com |

| 2 | Boc-protected 3,6-dibromopyrazin-2-amine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 3,6-dibromopyrazin-2-amine | chemicalbook.com |

Advanced and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption.

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry. Several strategies have been reported for the synthesis of pyrazine and other N-heterocyclic derivatives that align with these principles.

One approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by a small amount of potassium tert-butoxide. tandfonline.com This method is noted for being simple, cost-effective, and environmentally friendly, avoiding the need for expensive or heavy metal catalysts. tandfonline.com Other methodologies have focused on using water as a green solvent. For example, Zirconium(IV) oxide chloride has been used to catalyze the cyclo-condensation of 1,2-diamines and 1,2-diketones in water to produce pyrazine derivatives in high yields. mdpi.com Furthermore, solvent-free protocols have been developed, such as the synthesis of pyrazine-fused acridones using reusable CuFe2O4 magnetic nanoparticles as a heterogeneous catalyst, highlighting a move towards more sustainable catalytic systems. digitellinc.com These advanced methods, while not always applied directly to the synthesis of this compound, demonstrate the potential for developing greener pathways to this class of compounds.

Utilization of Specific Reagents and Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound often involves the direct bromination of 2-aminopyrazine. The choice of brominating agent and reaction conditions plays a pivotal role in maximizing the yield and purity of the desired product. Research into the halogenation of 2-aminopyrazine has shown that N-bromosuccinimide (NBS) is an effective brominating agent. The efficiency of the reaction can be significantly influenced by the solvent and the use of microwave irradiation.

Studies have demonstrated that conducting the bromination of 2-aminopyrazine with NBS in acetonitrile under microwave irradiation can lead to high yields of the monobrominated product, this compound. Microwave-assisted synthesis often provides advantages in terms of reduced reaction times and improved yields compared to conventional heating methods. The following table summarizes the impact of different conditions on the bromination of 2-aminopyrazine.

Interactive Data Table: Bromination of 2-Aminopyrazine with NBS

| Entry | Solvent | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | Microwave | 10 min | 85 |

| 2 | Dichloromethane | Conventional | 24 h | 60 |

| 3 | Tetrahydrofuran | Conventional | 24 h | 55 |

The purification of this compound is typically achieved through standard techniques such as recrystallization or column chromatography to remove any unreacted starting material and byproducts, including the dibrominated species.

Selective Bromination Strategies

Achieving selective bromination at the C6 position of the 2-aminopyrazine ring is crucial to avoid the formation of undesired isomers and polybrominated products. The amino group at the C2 position is an activating group, directing electrophilic substitution to the C3 and C5 positions. However, the pyrazine ring itself is an electron-deficient system, which can complicate electrophilic aromatic substitution reactions.

The regioselectivity of the bromination of 2-aminopyrazine is highly dependent on the reaction conditions and the brominating agent used. While direct bromination with molecular bromine (Br₂) can lead to a mixture of products, the use of N-bromosuccinimide (NBS) generally offers better control and selectivity for the desired 6-bromo isomer. The reaction mechanism is believed to proceed through an electrophilic attack of a bromonium ion or a bromine radical, depending on the reaction conditions. The use of a non-polar solvent like dichloromethane can favor the desired regioselectivity.

In some cases, to achieve high selectivity, a blocking group strategy can be employed, although this adds extra steps to the synthesis. However, for the synthesis of this compound, the careful control of reaction parameters with NBS is often sufficient to obtain the product in good yield and purity.

Synthesis of Key this compound Derivatives for Research

This compound serves as a versatile building block for the synthesis of a wide array of derivatives with potential applications in various fields of chemical research. The presence of the amino group and the bromine atom provides two reactive sites for further chemical modifications.

Strategies for Functionalization at the Amino Group

The amino group of this compound can undergo various chemical transformations, including N-acylation and N-alkylation, to introduce a diverse range of functional groups.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine (B92270) leads to the formation of the corresponding N-acyl derivatives. This reaction is a straightforward and efficient way to introduce amide functionalities, which are prevalent in many biologically active molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups on the acylating agent.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. wikipedia.org However, a common challenge in the N-alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines. wikipedia.org To control the degree of alkylation, specific strategies can be employed, such as using a large excess of the amine or employing protecting group chemistry. Alternatively, reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of mono-alkylated products. Ruthenium-based catalysts have been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov

Approaches to Modifying the Pyrazine Ring System

The bromine atom on the pyrazine ring of this compound is a key handle for introducing further molecular complexity through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a highly versatile method for the synthesis of biaryl and substituted pyrazine derivatives. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This method provides a direct route to N-aryl and N-heteroaryl pyrazine derivatives, which are important scaffolds in medicinal chemistry. The choice of the palladium catalyst and the phosphine (B1218219) ligand is crucial for the success of the reaction and depends on the specific substrates being coupled. wikipedia.orglibretexts.orgacsgcipr.org

The following table provides a general overview of these powerful cross-coupling reactions for modifying the pyrazine ring.

Interactive Data Table: Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | C-C |

| Buchwald-Hartwig | R-NH₂ | Pd₂(dba)₃ / BINAP | NaOtBu | C-N |

Synthesis of Compounds with Potential Bioactivity (e.g., 3-Amino-6-bromopyrazine-2-carboxamide)

A key derivative of this compound with significant interest is 3-amino-6-bromopyrazine-2-carboxamide (B173501). This compound serves as a valuable intermediate in the development of new therapeutic agents. chemimpex.com Its synthesis typically involves the introduction of a carboxamide group at the C3 position of the pyrazine ring, adjacent to the amino group.

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides can be achieved through a multi-step sequence starting from 3-aminopyrazine-2-carboxylic acid. nih.gov One common approach involves the esterification of the carboxylic acid followed by aminolysis of the resulting ester with a desired amine. nih.gov Alternatively, the carboxylic acid can be activated with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with an amine to form the amide bond. nih.gov

The resulting 3-amino-6-bromopyrazine-2-carboxamide and its derivatives have been investigated for their potential biological activities, including as anticancer and anti-inflammatory agents. chemimpex.com The ability to readily modify the carboxamide group allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Chemical Reactivity and Transformations of 6 Bromopyrazin 2 Amine

Reactivity of the Bromo-Substituent

The bromine atom at the 6-position of the pyrazine (B50134) ring is a key site for synthetic modification, enabling the introduction of a wide array of functional groups through substitution and coupling reactions.

The bromine atom on the 6-bromopyrazin-2-amine can be displaced by nucleophiles in a process known as nucleophilic aromatic substitution (SNAг). This reactivity is attributed to the electron-withdrawing character of the pyrazine ring nitrogens and the bromine atom itself, which stabilizes the negatively charged intermediate formed during the reaction. fishersci.fi Common nucleophiles used in these reactions include amines and alcohols. fishersci.fi The reaction typically proceeds under basic conditions, often in polar solvents like dimethylformamide (DMF) or ethanol, and may require heating. fishersci.fi

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product Type |

| Amines | Base (e.g., K₂CO₃), Ethanol, Reflux | Substituted aminopyrazine |

| Alcohols | Sodium Hydride, THF | Alkoxypyrazine |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a widely employed method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. Highly functionalized 6-bromopyrazines have been successfully subjected to Suzuki coupling conditions. rsc.org For instance, the reaction of activated 6-bromopyrazines with biphenyl (B1667301) boronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as cesium carbonate has been shown to produce 6-arylpyrazines in high yields. rsc.org However, these reactions may require a significant excess of the boronic acid partner. rsc.org

Table 2: Suzuki Coupling of Activated 6-Bromopyrazines

| Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| Biphenyl boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Not Specified | 85-100% | rsc.org |

| Thiophene-2-boronic acid | Pd(dppb)Cl₂ | Not Specified | Not Specified | 60% (after 48h) | rsc.org |

Ullmann-type reactions, which are copper-catalyzed cross-coupling reactions, provide an alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. wikipedia.orgresearchgate.net These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts and are often carried out in high-boiling polar solvents like N-methylpyrrolidone (NMP) or DMF. wikipedia.org The traditional Ullmann reaction used stoichiometric amounts of copper, but modern variations utilize catalytic amounts of soluble copper salts, often with ligands like diamines. wikipedia.org For the C-N bond formation, specifically known as the Goldberg reaction, an aryl halide reacts with an amine in the presence of a copper catalyst and a base. wikipedia.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of carbon-carbon bonds. wikipedia.org This reaction is typically performed under mild, basic conditions, often using an amine like triethylamine (B128534) which can also serve as the solvent. wikipedia.org this compound and its derivatives have been successfully used as substrates in Sonogashira couplings. For example, 5-bromopyrazin-2-amine has been coupled with terminal alkynes to give the corresponding alkynyl-substituted pyrazines in good yields. rsc.org

Table 3: Example of a Sonogashira Coupling Reaction

| Substrate | Alkyne | Catalysts | Base | Solvent | Yield |

| 5-Bromopyrazin-2-amine | Phenylacetylene | Pd(II) complex | TEA | DMSO | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. numberanalytics.comwikipedia.org This reaction allows for the coupling of an aryl halide, such as this compound, with a wide variety of amines. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine product. numberanalytics.comlibretexts.org The choice of palladium source, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates. numberanalytics.comwuxiapptec.com

Table 4: Key Components of Buchwald-Hartwig Amination

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and influences reactivity | BINAP, XPhos, Brettphos |

| Base | Promotes deprotonation of the amine | NaOtBu, K₂CO₃, Cs₂CO₃ |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Amino Group

The amino group at the 2-position of this compound is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds.

The amino group of this compound can be readily alkylated or acylated to form the corresponding secondary or tertiary amines and amides.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is necessary to deprotonate the amine, increasing its nucleophilicity. Selective mono-alkylation of primary amines can be challenging but has been achieved under controlled conditions. rsc.org Iron/amino acid-catalyzed N-alkylation of amines with alcohols has also been reported as a straightforward method. lookchem.com

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This reaction is typically carried out in the presence of a base, like triethylamine or pyridine (B92270), to neutralize the acidic byproduct. For example, 6-bromopyridin-2-amine, a structural analog, reacts with benzoyl chloride in the presence of triethylamine to yield N-(6-bromopyridin-2-yl)benzamide.

The following table provides examples of N-alkylation and N-acylation reactions of amino-substituted pyridines.

| Starting Material | Reagent | Product | Reference |

| 5-Bromopyridin-2-amine | Allyl bromide / K₂CO₃ | N-allyl-5-bromopyridin-2-amine | |

| 6-Bromopyridin-2-amine | Benzoyl chloride / Triethylamine | N-(6-bromopyridin-2-yl)benzamide |

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. scispace.comwikipedia.org This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. scispace.compressbooks.pub The pH of the reaction is a critical factor; it must be acidic enough to catalyze the dehydration but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. pressbooks.pub

The formation of Schiff bases is a reversible process. scispace.com These compounds are important intermediates in organic synthesis and can also exhibit a range of biological activities. wikipedia.orgalayen.edu.iq For example, a Schiff base derived from 5-bromopyridin-2-amine and salicylaldehyde (B1680747) has been synthesized and characterized. researchgate.net

Amidation reactions involving the amino group of this compound lead to the formation of amides. This can be achieved by reacting the amine with a carboxylic acid or its derivative. ambeed.com The direct reaction with a carboxylic acid often requires a coupling agent to activate the carboxylic acid and facilitate the reaction, as a simple mixture would result in an acid-base reaction. fishersci.co.uk Common coupling agents include carbodiimides like DCC and EDC, often used in conjunction with additives like HOBt. fishersci.co.uk

Alternatively, more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides readily react with the amine to form the amide bond. fishersci.co.uk These reactions are often referred to as Schotten-Baumann reactions when an acyl chloride is used. fishersci.co.uk

The amino group of this compound can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. solubilityofthings.com This initial addition forms a tetrahedral intermediate known as a carbinolamine or aminoalkanol. pressbooks.publibretexts.org As mentioned previously, this intermediate can then dehydrate to form an imine (Schiff base). scispace.comsolubilityofthings.com

The reaction of amines with carbonyl compounds is a fundamental transformation in organic chemistry and is crucial for the synthesis of many nitrogen-containing compounds. libretexts.org The reactivity of the carbonyl compound and the amine, as well as the reaction conditions, will determine the final product. libretexts.org

Ring Transformations and Rearrangements

Ring transformation and rearrangement reactions of pyrazine systems are pivotal in the synthesis of complex heterocyclic structures. For derivatives of this compound, these reactions provide pathways to novel scaffolds with potential applications in medicinal chemistry and materials science.

The Curtius rearrangement is a versatile synthetic tool for the conversion of carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The resulting isocyanate is a highly reactive species that can be trapped by various nucleophiles. nih.govwikipedia.org

In the context of pyrazine chemistry, the Curtius rearrangement can be employed to introduce an amino group onto the pyrazine ring. google.com Specifically, a pyrazine-2-carboxylic acid can be converted to its corresponding acyl azide. Subsequent rearrangement yields a pyrazin-2-yl isocyanate. This intermediate can then be hydrolyzed to afford a pyrazin-2-amine. google.com This method represents a viable, though less direct, route to amino-substituted pyrazines.

While direct application of the Curtius rearrangement starting from this compound itself is not a typical transformation for this specific molecule (as it already possesses an amino group), the rearrangement is highly relevant for the synthesis of its derivatives or for introducing additional amino functionalities onto a pyrazine core that has been modified from the parent compound. For instance, if the bromine atom at the 6-position were to be replaced by a carboxyl group, a subsequent Curtius rearrangement could be envisioned.

A general scheme for this transformation on a pyrazine ring is presented below:

Table 1: Curtius Rearrangement for the Synthesis of Pyrazine-2-amine Derivatives

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Pyrazine-2-carboxylic acid | 1. SOCl₂ or (COCl)₂2. NaN₃ or TMSN₃3. Heat (Δ) | Pyrazin-2-yl isocyanate | Pyrazin-2-amine | google.com |

| Pyrazine-2-carboxylic acid | Diphenylphosphoryl azide (DPPA), Heat (Δ) | Pyrazin-2-yl isocyanate | Pyrazin-2-amine | wikipedia.org |

| Pyrazine-2-carboxylic acid | 1. Acyl azide formation2. Heat (Δ) in ROH | Pyrazin-2-yl isocyanate | Pyrazinyl carbamate (B1207046) | nih.gov |

| Pyrazine-2-carboxylic acid | 1. Acyl azide formation2. Heat (Δ) in RNH₂ | Pyrazin-2-yl isocyanate | Pyrazinyl urea | nih.gov |

This table illustrates the general applicability of the Curtius rearrangement to pyrazine carboxylic acids to form various amine derivatives.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of the amino group and the bromine atom at positions conducive to cyclization allows for the construction of bicyclic and polycyclic structures. These reactions often involve the initial participation of the amino group in a condensation or coupling reaction, followed by an intramolecular cyclization step that may or may not involve the bromo substituent.

One prominent class of fused heterocycles synthesized from aminopyrazine precursors are imidazo[1,2-a]pyrazines. These are formed through the reaction of a 2-aminopyrazine (B29847) with an α-haloketone or a related bifunctional electrophile. In a similar vein, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have been utilized to construct complex fused systems. For instance, 6-chloropyrazin-2-amine, an analogue of this compound, has been shown to react with benzaldehydes and 2-isocyanophenyl acetate (B1210297) to yield complex polycyclic heterocycles. rsc.org

Furthermore, the amino group of this compound can act as a nucleophile to initiate the formation of other fused systems. For example, pyrazolo[1,5-a]pyrimidines and related structures are often synthesized through the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophiles. mdpi.com While not a direct cyclization of this compound itself, this highlights the utility of the aminopyrazine moiety in constructing fused rings.

More direct examples include the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones and pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems, which demonstrate the versatility of the pyrazine core in forming novel, fused heterocyclic structures. nih.govenamine.net

Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles

| Starting Material(s) | Reagent(s) / Conditions | Fused Heterocycle Product | Reference |

| 6-Chloropyrazin-2-amine, Benzaldehydes, 2-Isocyanophenyl acetate | Catalyst-free, Solvent-free (for GBB intermediate); Base (for cyclization) | Substituted Imidazo[2,1-b]pyrazin-2-yl)acetamides | rsc.org |

| 4-Chloropyrazolo[1,5-a]pyrazines, tert-Butyl cyanoacetate | Base | Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives | enamine.net |

| 2-Aminopyrazine, Glyoxal dimethyl acetal, Isocyanide | Multicomponent reaction | Imidazo[1,2-a]pyrazine dimer | acs.org |

| Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, 2-Morpholinoethanamine | Microwave-assisted, Solvent-free | Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one | nih.gov |

This table provides examples of synthetic routes leading to fused heterocyclic systems derived from or related to aminopyrazines.

Advanced Spectroscopic and Structural Characterization of 6 Bromopyrazin 2 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering a window into the electronic environment of individual atoms. For 6-bromopyrazin-2-amine and its analogs, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, respectively.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the pyrazine (B50134) ring and protons of substituent groups.

For instance, in a study of (R)-3-(1-([1,1'-biphenyl]-2-yl)ethoxy)pyridin-2-amine, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the substitution pattern. nih.gov The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups. For example, electron-withdrawing groups like bromine tend to deshield adjacent protons, shifting their signals downfield. The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons. emerypharma.com

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| (R)-3-(1-([1,1'-biphenyl]-2-yl)ethoxy)pyridin-2-amine | DMSO | H-4 | 8.02 | dd | 4.4, 0.8 | nih.gov |

| (R)-3-(1-([1,1'-biphenyl]-2-yl)ethoxy)pyridin-2-amine | DMSO | H-5 | 7.16 | d | 7.6 | nih.gov |

| 6-bromopyridin-2-amine | CDCl₃ | Aromatic H | 7.21 | t | 7.8 | rsc.org |

| 6-bromopyridin-2-amine | CDCl₃ | Aromatic H | 6.74 | d | 7.5 | rsc.org |

| 6-bromopyridin-2-amine | CDCl₃ | Aromatic H | 6.37 | d | 8.1 | rsc.org |

| 6-bromopyridin-2-amine | CDCl₃ | NH₂ | 4.93 | s | - | rsc.org |

| (E)-1-(6-bromopyridin-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | CDCl₃ | Aromatic H | 8.24 | d | 2.0 | rsc.org |

Note: This table presents a selection of reported data and is not exhaustive. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. pressbooks.publibretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being highly sensitive to the carbon's hybridization and electronic environment. pressbooks.publibretexts.org The chemical shifts for ¹³C nuclei in organic molecules are spread over a much wider range (up to 200 ppm) compared to protons, which often allows for the resolution of individual carbon signals even in complex molecules. pressbooks.pub

In this compound derivatives, the carbon atoms of the pyrazine ring resonate in the aromatic region of the spectrum, while the carbons of substituent groups appear at characteristic chemical shifts. For example, the carbon atom bonded to the electronegative bromine atom is expected to be shifted downfield. libretexts.org

Interactive Data Table: ¹³C NMR Data for a 6-Bromopyridin-2-amine Derivative

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| 6-bromopyridin-2-amine | CDCl₃ | C2 | 158.73 | rsc.org |

| 6-bromopyridin-2-amine | CDCl₃ | C6 | 141.20 | rsc.org |

| 6-bromopyridin-2-amine | CDCl₃ | C4 | 139.10 | rsc.org |

| 6-bromopyridin-2-amine | CDCl₃ | C3 | 114.50 | rsc.org |

| 6-bromopyridin-2-amine | CDCl₃ | C5 | 109.80 | rsc.org |

Note: Assignment of specific carbon atoms can be confirmed using advanced NMR techniques.

While 1D NMR spectra provide fundamental structural information, complex molecules often require the use of two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. emerypharma.com Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing connectivity between atoms.

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, revealing neighboring proton relationships within the molecule. emerypharma.com

HSQC: This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on the known proton assignments. diva-portal.org

These advanced techniques are essential for confirming the precise substitution patterns and stereochemistry of novel this compound derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. etamu.edu It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures the mass-to-charge ratio with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com For brominated compounds like this compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear diagnostic marker in the mass spectrum.

Interactive Data Table: HRMS Data for a this compound Derivative

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | ESI-TOF | 231.9725 | 231.9720 | C₆H₆BrN₃O₂ | imist.ma |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edunist.gov The GC separates volatile components of a mixture, and each separated component is then introduced into the mass spectrometer for analysis. nist.gov This technique is particularly useful for the analysis of reaction mixtures and for the identification of volatile derivatives of this compound. The mass spectrometer records the mass spectrum of each component as it elutes from the GC column, providing both retention time data and mass spectral information for identification. rsc.org For instance, GC-MS has been used to characterize 6-bromopyridin-2-amine, showing characteristic molecular ion peaks at m/z 172 and 174, corresponding to the two bromine isotopes. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. For this compound, LC-MS serves as a crucial tool for confirming its molecular weight and purity. bldpharm.comambeed.com The mass spectrometer provides a mass-to-charge ratio (m/z) of the parent molecule, typically observed as a protonated species [M+H]⁺ in positive ion mode.

A key characteristic in the mass spectrum of this compound is the distinctive isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺), with nearly equal intensities. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. amazonaws.com The technique is also invaluable for monitoring the progress of reactions involving this compound to form more complex derivatives. google.com

| Ion Formula | Isotope Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₄H₅BrN₃+H]⁺ | C₄H₅⁷⁹BrN₃H | 173.97 | 100 |

| C₄H₅⁸¹BrN₃H | 175.97 | ~97.2 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques that utilize infrared and ultraviolet-visible light are fundamental for probing the vibrational and electronic properties of this compound.

Vibrational Mode Analysis by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups and characterize the bonding within the this compound molecule. The absorption of infrared radiation excites specific vibrational modes, and the frequencies of these absorptions are characteristic of the bonds present.

The FTIR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: As a primary aromatic amine, two distinct bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the amine (NH₂) group. orgchemboulder.com

N-H Bending: A scissoring vibration for the primary amine is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyrazine ring appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond (Ar-NH₂) is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-Br Stretching: The vibration associated with the carbon-bromine bond typically appears at lower frequencies, often in the 500-600 cm⁻¹ range.

These assignments are based on established group frequencies for aromatic amines and halogenated aromatic compounds. orgchemboulder.commsu.edu

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (aromatic) | Pyrazine Ring | 3000 - 3100 | Weak to Medium |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C=C and C=N Ring Stretch | Pyrazine Ring | 1400 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic Amine (Ar-N) | 1250 - 1335 | Medium to Strong |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 | Broad, Strong |

Electronic Transitions and Conjugation Analysis by UV-Vis Spectroscopy

UV-Visible spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of UV and visible light, which promotes electrons from ground-state orbitals to higher-energy excited states. The pyrazine ring, substituted with an amino group (an auxochrome) and a bromine atom, constitutes the chromophore.

The UV-Vis spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These high-energy transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated pyrazine ring system. They typically result in strong absorption bands. uzh.chlibretexts.org

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) to antibonding π* orbitals. uzh.chlibretexts.org These are generally lower in energy (occur at longer wavelengths) and have weaker absorption intensity compared to π → π* transitions. researchgate.net

For a related molecule, 2-amino-6-methoxy-3-nitropyridine, electronic transitions were observed at 377 nm and 248 nm, attributed to n-π* and π-π* transitions, respectively. researchgate.net The presence of electron-donating (amino) and electron-withdrawing (bromo) groups on the pyrazine ring influences the energy of the molecular orbitals, thereby affecting the absorption wavelengths (λ_max). This can lead to intramolecular charge transfer (ICT) character in the electronic transitions. researchgate.netrsc.org

| Transition Type | Description | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Electron promotion from π bonding to π antibonding orbital | Shorter wavelength (UV-C/UV-B) | High |

| n → π | Electron promotion from non-bonding orbital to π antibonding orbital | Longer wavelength (UV-A) | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a focused beam of X-rays. unica.it The resulting diffraction pattern is used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related compounds provides significant insight. For instance, the structure of tris[(6-bromopyridin-2-yl)methyl]amine, a derivative containing the 6-bromopyridin-2-yl moiety, has been determined. iucr.orgdntb.gov.uadoaj.org This study revealed the molecule crystallizes in the triclinic P-1 space group, providing a model for the types of structural parameters that would be determined for this compound. iucr.orgdntb.gov.ua

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅Br₃N₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9958 (8) |

| b (Å) | 10.3807 (9) |

| c (Å) | 11.3996 (10) |

| α (°) | 86.299 (3) |

| β (°) | 70.730 (3) |

| γ (°) | 81.428 (3) |

| Volume (ų) | 991.60 (15) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state architecture:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor (-NH₂), while the nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which are likely to be a dominant feature in the crystal packing, potentially forming dimers, chains, or more complex networks.

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of the pyrazine ring or the amine group of a neighboring molecule. Furthermore, Br···Br interactions of a "Type II" nature, where the C-Br bond of one molecule is oriented towards the equatorial region of the bromine atom on another, have been observed in related crystal structures. iucr.org These interactions, with distances close to the sum of the van der Waals radii, provide a significant stabilizing influence on the crystal lattice. iucr.org

π-π Stacking: The aromatic pyrazine rings can engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

The interplay of these hydrogen bonds, halogen bonds, and π-π stacking interactions determines the final, most thermodynamically stable crystal packing arrangement.

Conformational Analysis in the Solid State

The three-dimensional arrangement of molecules in the crystalline state, known as the solid-state conformation, is dictated by a delicate balance of intramolecular and intermolecular forces. For derivatives of this compound, X-ray crystallography is the definitive method for elucidating this arrangement, providing precise data on bond lengths, bond angles, and torsion angles. This information reveals the molecule's shape and how it packs within the crystal lattice, which is crucial for understanding its physical properties and potential interactions.

Detailed research on pyrazinamide, a structurally similar compound, reveals the existence of multiple polymorphic forms (α, β, γ, and δ), each with a unique crystal packing and thermodynamic stability. mdpi.comacs.org This phenomenon underscores the conformational flexibility of the pyrazine ring system and its substituents, which can adopt different arrangements in response to subtle variations in crystallization conditions. acs.org The relative stability of these polymorphs is a subject of ongoing computational and experimental investigation, confirming that the α form is generally the most stable at room temperature. mdpi.com

In the solid state, the conformation of pyrazine derivatives is significantly influenced by non-covalent interactions. Hydrogen bonds, particularly those involving amine groups and pyrazine nitrogen atoms, are key in forming robust supramolecular synthons that guide the crystal packing. rsc.org For instance, in derivatives of 3-aminopyrazine-2-carboxamides, the amide and amino groups are pivotal in forming predictable hydrogen-bonding networks. nih.gov

The interplay of these various intermolecular forces dictates the final crystal structure. The planarity of the pyrazine ring can be influenced by the nature and position of its substituents. In Schiff-base compounds derived from bromopyridines, the molecule may adopt a non-planar conformation, with a significant dihedral angle between the aromatic rings. researchgate.net This deviation from planarity is often a result of steric hindrance and the optimization of intermolecular contacts.

The following tables present representative crystallographic data for compounds structurally related to this compound, illustrating the typical bond lengths, angles, and intermolecular interactions that characterize their solid-state conformations.

Table 1: Selected Crystallographic Data for Related Heterocyclic Compounds

| Compound/Feature | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Tris[(6-bromopyridin-2-yl)methyl]amine | Triclinic | P-1 | Br···Br interactions | doaj.orgiucr.org |

| (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one | Orthorhombic | Pca2₁ | π-π contacts | researchgate.net |

| 2-Bromo-6-hydrazinylpyridine | Orthorhombic | P2₁2₁2₁ | N—H···N hydrogen bonds, Br···Br halogen bond, π–π stacking | iucr.org |

| Pyrazinamide (α form) | Monoclinic | P2₁/c | Hydrogen bonding | mdpi.com |

Table 2: Representative Bond Lengths and Angles for Related Structures

| Compound | Bond | Length (Å) | Angle | Degrees (°) | Reference |

| 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol | C=N | 1.2793(16) | N(3)-N(2)-C(6)-C(5) (torsion) | 178.95(10) | researchgate.net |

| Tris[(6-bromopyridin-2-yl)methyl]amine | N—C—C—N (torsion) | - | 122.2(5) - 132.6(5) | - | iucr.org |

| 3-Amino-N-benzyl-pyrazine-2-carboxamide | C=O | ~1.645 (cm⁻¹, IR) | - | - | nih.gov |

Note: The data presented is for illustrative purposes and is derived from structurally related molecules. The exact parameters for this compound may vary.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on this compound, as outlined in the requested structure, are not present in the accessible research domain. The search did not yield specific findings from quantum chemical calculations—such as Density Functional Theory (DFT) analyses of its electronic structure, conformer stability, predicted spectroscopic parameters, or non-linear optical properties. Similarly, information regarding computational studies on its reaction mechanisms, including transition state analysis, is not available.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the specified detailed outline for this particular compound. The required data from dedicated research on this compound has not been published in the sources reviewed.

Theoretical and Computational Studies on 6 Bromopyrazin 2 Amine

Reaction Mechanism Studies through Computational Chemistry

Elucidation of Reaction Pathways and Selectivity

Computational chemistry plays a crucial role in understanding the mechanisms and predicting the outcomes of chemical reactions involving 6-Bromopyrazin-2-amine. The pyrazine (B50134) ring contains two nitrogen atoms, which influence the electron distribution and reactivity of the molecule. The presence of both a bromine atom and an amine group on the ring presents challenges and opportunities for selective chemical transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Quantitative predictive models can be developed to understand the structure-reactivity relationships of electrophiles in these reactions. uvic.ca By using high-throughput competition experiments to gather data on reaction rates, multivariate linear regression models can be constructed. uvic.ca These models map ground-state molecular descriptors to the experimental rates, enabling predictions of both reactivity and site-selectivity. uvic.ca

In di-substituted pyridine (B92270) and pyrazine systems, achieving selectivity is a significant challenge. For instance, in the related compound 2,6-dibromopyridine (B144722), selective C-N cross-coupling can be achieved under copper catalysis. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can elucidate the reaction pathway by:

Modeling Intermediates and Transition States: Calculating the energies of potential intermediates and transition states for substitution at either the C2 or C6 position.

Analyzing Catalyst-Ligand Effects: Simulating the role of different catalysts (e.g., copper(I) vs. copper(II) sources) and ligands (e.g., N,N'-dimethylethylenediamine) in lowering the activation energy for one pathway over another. researchgate.net

These computational approaches help rationalize experimentally observed selectivity and guide the development of new synthetic protocols for unsymmetrically substituted pyrazines.

| Parameter | Computational Method | Application to this compound |

| Reaction Pathway Energetics | Density Functional Theory (DFT) | Calculation of activation barriers for nucleophilic attack at C-6 vs. other positions. |

| Catalyst/Ligand Efficiency | Molecular Modeling | Simulating the coordination of catalysts (e.g., Cu(I), Pd(0)) and ligands to the pyrazine ring. |

| Regioselectivity Prediction | Quantitative Structure-Reactivity Relationship (QSRR) | Correlating electronic descriptors (e.g., partial atomic charges, Fukui indices) with observed product ratios. |

| Solvent Influence | Continuum Solvation Models (e.g., COSMO) | Assessing the impact of solvent polarity on the stability of Meisenheimer complexes in SNAr reactions. sci-hub.se |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on this compound and its interactions with other molecules, which is particularly valuable in the context of drug discovery.

The conformational flexibility of a molecule is critical to its biological activity, influencing how it fits into a receptor's binding site. For this compound, the primary source of conformational freedom is the rotation around the C2-NH2 bond.

Ring Conformation: The pyrazine ring itself is aromatic and therefore largely planar. Fused ring systems containing five-membered rings can exhibit significant fluxionality, but single aromatic rings like pyrazine are more rigid. biomedres.us

Substituent Rotation: The key dynamic feature is the rotation of the exocyclic amine group. Molecular mechanics and quantum chemical calculations can be used to determine the rotational energy barrier. This analysis helps identify the lowest energy (most stable) conformation and the flexibility of the group, which can be crucial for forming specific hydrogen bonds with a biological target.

While the pyrazine ring is planar, derivatives can have flexible side chains whose conformational preferences are studied using similar methods. westernsydney.edu.au Understanding these preferences is essential for designing derivatives that can adopt the optimal bioactive conformation.

| Dihedral Angle | Description | Expected Rotational Barrier | Significance |

| H-N-C2-N1 | Rotation of the amine group | Low to moderate | Determines the orientation of the amine protons for hydrogen bonding. |

| H-N-C2-C3 | Rotation of the amine group | Low to moderate | Influences steric interactions with adjacent substituents. |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. nih.gov Derivatives of 2-aminopyrazine (B29847) and related heterocycles have shown activity against various biological targets, including protein kinases like CSNK2A, PIM3, CDK2, and CDK4. nih.govnih.gov

For this compound, docking studies would typically involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Placing the ligand in the active site of the receptor and using a scoring function to evaluate thousands of possible binding poses.

Analysis of Top Poses: The highest-scoring poses are analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The amine group of this compound can act as a hydrogen bond donor, while the pyrazine nitrogens can act as acceptors.

Halogen Bonds: The bromine atom can participate in halogen bonding with electron-rich residues.

Hydrophobic Interactions: The pyrazine ring can form hydrophobic and π-stacking interactions with aromatic amino acid residues.

Studies on analogous N-phenylpyrimidin-2-amine inhibitors have shown that interactions with specific residues like Gln85, Asp86, and Lys89 in the CDK2 active site are critical for selective inhibition. nih.govrsc.org Similar analyses for this compound derivatives can predict their binding modes and guide the design of more potent and selective inhibitors.

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both molecules. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing insights into the stability and dynamics of the interaction. mdpi.com

A typical MD simulation protocol for a this compound derivative complexed with a target protein would involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The simulation is run for a duration of nanoseconds to microseconds, tracking the positions and velocities of all atoms.

Trajectory Analysis: The resulting trajectory is analyzed to assess:

Binding Pose Stability: Root Mean Square Deviation (RMSD) is monitored to see if the ligand remains stable in the binding pocket or drifts away.

Protein Flexibility: Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein are most affected by ligand binding.

Interaction Persistence: The stability of key hydrogen bonds and other interactions identified in docking is tracked throughout the simulation.

MD simulations can confirm the stability of a predicted binding mode and provide a more accurate estimation of binding free energy, making it a crucial tool in modern drug discovery. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are instrumental in building Structure-Activity Relationship (SAR) models, which correlate the chemical structure of a series of compounds with their biological activity. For a scaffold like this compound, these models can predict the activity of novel derivatives and guide synthetic efforts.

One prominent method is 3D-Quantitative Structure-Activity Relationship (3D-QSAR). Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to derive these relationships. nih.gov The process involves:

Dataset Assembly: A series of this compound analogs with experimentally measured biological activities is collected.

Molecular Alignment: All molecules in the series are aligned based on a common substructure.

Field Calculation: Steric and electrostatic fields (and other fields like hydrophobic and hydrogen bond donor/acceptor for CoMSIA) are calculated around each molecule.

Model Generation: Statistical methods are used to create a model that correlates the variations in these fields with the variations in biological activity.

The resulting 3D-QSAR model is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that a bulky, electropositive substituent is favored at the 6-position (replacing the bromine) for enhanced binding. Such insights provide valuable, actionable guidelines for medicinal chemists to design more potent compounds. nih.govrsc.org

| Computational Approach | Information Gained | Application to this compound |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural features with biological activity. | Predicts the potency of new derivatives and provides visual maps for design. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for activity. | Creates a template for searching databases for new, structurally diverse compounds with similar activity. |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of two similar ligands. | Provides highly accurate predictions of potency changes resulting from small chemical modifications. |

Applications and Research Frontiers of 6 Bromopyrazin 2 Amine in Medicinal Chemistry

6-Bromopyrazin-2-amine as a Pharmaceutical Intermediate

The utility of this compound as a pharmaceutical intermediate is well-documented in the synthesis of a multitude of biologically active compounds. Its reactive sites, the bromine atom and the amino group, are amenable to various coupling reactions and further functionalization, enabling the construction of diverse molecular scaffolds. This adaptability has been exploited by medicinal chemists to design and synthesize novel therapeutic agents with improved efficacy and selectivity.

This compound serves as a key precursor in the synthesis of novel anti-HIV agents. The pyrazine (B50134) core is a recognized pharmacophore in various antiviral compounds. Researchers have utilized this intermediate to construct complex molecules that interfere with the life cycle of the human immunodeficiency virus (HIV). The synthesis often involves modifying the pyrazine ring to introduce functionalities that can interact with viral enzymes or proteins, thereby inhibiting viral replication. While specific compound details from random screenings are extensive, the general strategy involves using the bromopyrazine moiety as a scaffold to build molecules that can block critical stages of the HIV life cycle. bohrium.comnih.govscispace.commdpi.com

The pyrazine scaffold is a common feature in many compounds developed for their anti-inflammatory and anticancer properties. This compound is a valuable starting material for creating derivatives that can modulate inflammatory pathways or inhibit the growth of cancer cells. For instance, it can be used to synthesize compounds that target specific kinases involved in cell proliferation and inflammation. The development of pyrazoline derivatives from related chalcones has shown promising anti-inflammatory and antitumor activities. nih.govresearchgate.netmdpi.com These synthesized compounds often exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov The versatility of the this compound core allows for the introduction of various substituents to optimize the anti-inflammatory and anticancer potency.

| Drug Class | Therapeutic Target | Reference |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Cytokines | mdpi.com |

| Anticancer | Various kinases, Apoptosis pathways | nih.govnih.gov |

The search for novel antiepileptic drugs (AEDs) has led to the exploration of diverse chemical scaffolds, including those derived from pyrazine. While the direct synthesis of current mainstream AEDs from this compound is not extensively documented in the provided results, the development of novel compounds for neurological conditions is an active area of research. nih.govresearchgate.netmdpi.comnih.gov The pyrazine nucleus can be modified to create molecules that modulate ion channels or neurotransmitter receptors in the central nervous system, which are key targets for antiepileptic therapies. The historical development of AEDs has often involved modifying existing chemical structures to improve efficacy and reduce side effects, a strategy where a versatile intermediate like this compound could prove valuable. mdpi.comnih.gov

Pyrimidine (B1678525) and its fused derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial effects. This compound can be utilized as a starting material to construct novel pyrimidine-based structures. For example, it can undergo condensation reactions with various reagents to form fused heterocyclic systems containing a pyrimidine ring. These novel derivatives can then be screened for their potential as therapeutic agents. The synthesis of 2-aminopyrimidine (B69317) derivatives, for instance, has been shown to yield compounds with potential biological applications. nih.govmdpi.com

| Resulting Scaffold | Potential Biological Activity |

| Pyridopyrimidines | Anticancer, Antimicrobial |

| Fused Pyrimidines | Enzyme inhibition |

One of the most significant applications of this compound is in the development of targeted therapies, particularly enzyme inhibitors.

Nek2 Kinase Inhibitors: This compound is a key intermediate in the synthesis of inhibitors for Nek2 (NIMA-related kinase 2), a protein kinase implicated in cancer progression. By serving as a foundational scaffold, it allows for the construction of molecules that can bind to the ATP-binding site of Nek2, thereby inhibiting its activity and impeding cancer cell division. Structure-activity relationship (SAR) studies on aminopyrazine-based Nek2 inhibitors have demonstrated the importance of the pyrazine core for potent inhibition. nih.govnih.gov

CDK4/6 Inhibitors: this compound is also instrumental in the synthesis of inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and are key targets in cancer therapy. The pyrimidine scaffold, often derived from pyrazine precursors, is a common feature in many CDK4/6 inhibitors. For instance, the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as selective CDK4/6 inhibitors highlights the utility of such building blocks. nih.govnih.govencyclopedia.pubmdpi.comresearchgate.net

| Target Enzyme | Therapeutic Area | Key Structural Feature | References |

| Nek2 Kinase | Cancer | Aminopyrazine scaffold | nih.govnih.govnsf.gov |

| CDK4/6 | Cancer | Pyrimidine-based scaffold | nih.govnih.govencyclopedia.pubmdpi.comresearchgate.net |

The thiazole (B1198619) ring is another important pharmacophore found in numerous bioactive compounds with a wide range of therapeutic properties, including antimicrobial and anticancer activities. nih.govnih.gov this compound can be used in multi-step synthetic pathways to incorporate a pyrazine moiety into molecules containing a thiazole scaffold. This combination of heterocyclic rings can lead to the discovery of novel compounds with enhanced biological activity. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the potential for developing drugs with unique mechanisms of action. researchgate.netmdpi.comdntb.gov.ua

Biological Activity Studies of this compound Derivatives

The incorporation of the this compound core into more complex molecules has led to the discovery of compounds with a wide spectrum of biological activities. The pyrazine ring, being an electron-deficient system, often participates in crucial interactions with biological targets, while the bromine atom and amino group provide key vectors for synthetic modification and specific binding interactions.

Derivatives of aminopyrazines have demonstrated notable activity against a range of bacterial and fungal pathogens. Research into N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to derivatives of this compound, has identified compounds with significant antimycobacterial, antibacterial, and antifungal effects nih.govnih.gov.

The antibacterial activity of these derivatives appears to be influenced by the nature of the substituent on the carboxamide group. For instance, within a series of alkyl derivatives, an increase in the length of the carbon side chain correlated with enhanced activity against Mycobacterium kansasii and other bacteria nih.govnih.gov. Phenyl and alkyl derivatives showed antibacterial effects, whereas benzyl (B1604629) derivatives were largely inactive nih.govnih.gov.

Table 1: Antimicrobial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives

| Compound | Substituent (R) | Target Organism | Activity (MIC) |

| 12 | Octyl | M. tuberculosis H37Rv | 25 µg/mL |